Product packaging for trans-15-Octadecenoic acid(Cat. No.:CAS No. 15737-21-0)

trans-15-Octadecenoic acid

Cat. No.: B095689
CAS No.: 15737-21-0
M. Wt: 282.5 g/mol
InChI Key: KSIKGJKZYDOVFA-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

trans-15-Octadecenoic acid is a monounsaturated fatty acid with the molecular formula C18H34O2 and a trans-double bond at the 15th carbon . This compound belongs to the class of trans-fatty acids, which are of significant research interest in lipidomics, metabolic studies, and as reference standards in analytical chemistry. While specific biological data for this isomer is limited in the public domain, related trans-octadecenoic acids, such as the well-characterized Elaidic Acid (trans-9-octadecenoic acid), are known to be used in biomedical research, including studies investigating their role in immunology and cellular functions . The structural specificity of this compound makes it a valuable compound for use as a chromatographic standard, particularly in gas chromatography and mass spectrometry, to aid in the identification and quantification of isomeric fatty acids in complex biological samples . Researchers can utilize this high-purity compound in studies exploring the structure-activity relationships of fatty acids, their incorporation into cellular membranes, and their subsequent effects on membrane fluidity and signal transduction pathways. As with similar long-chain fatty acids, it is expected to be insoluble in water but soluble in common organic solvents such as ethanol, ether, and chloroform . This product is intended for research purposes only and is not suitable for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle the material appropriately in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H34O2 B095689 trans-15-Octadecenoic acid CAS No. 15737-21-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15737-21-0

Molecular Formula

C18H34O2

Molecular Weight

282.5 g/mol

IUPAC Name

(E)-octadec-15-enoic acid

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4H,2,5-17H2,1H3,(H,19,20)/b4-3+

InChI Key

KSIKGJKZYDOVFA-ONEGZZNKSA-N

SMILES

CCC=CCCCCCCCCCCCCCC(=O)O

Isomeric SMILES

CC/C=C/CCCCCCCCCCCCCC(=O)O

Canonical SMILES

CCC=CCCCCCCCCCCCCCC(=O)O

Pictograms

Irritant

Synonyms

15-Octadecenoic acid

Origin of Product

United States

Biogenesis and Natural Occurrence of Trans Octadecenoic Acid Isomers

in Ruminant Systems

The primary source of trans-octadecenoic acids in the human diet is through the consumption of products from ruminant animals, such as milk and meat. These fatty acids are products of microbial activity in the rumen, the first chamber of a ruminant's stomach.

Mechanisms of Positional and Geometric Isomerization in the Rumen

The rumen hosts a complex microbial ecosystem that plays a crucial role in the digestion of dietary components, including unsaturated fatty acids. The process of biohydrogenation, carried out by rumen bacteria, involves the conversion of polyunsaturated fatty acids (PUFAs) from the diet into more saturated forms. This process is not a simple saturation but involves a series of isomerization and reduction reactions, leading to a diverse array of positional and geometric isomers of octadecenoic acid.

Dietary linoleic acid (cis-9, cis-12-octadecadienoic acid) is a primary substrate for these transformations. Rumen bacteria, such as Butyrivibrio fibrisolvens, isomerize linoleic acid to form conjugated linoleic acids (CLAs), with cis-9, trans-11 CLA (rumenic acid) being a major intermediate. nih.govsci-hub.se This CLA isomer is then reduced to trans-11-octadecenoic acid (vaccenic acid). sci-hub.se However, alternative pathways exist, and shifts in the rumen environment, often influenced by diet, can lead to the formation of other CLA isomers, such as trans-10, cis-12 CLA, which is subsequently reduced to trans-10-octadecenoic acid. nih.gov

The biohydrogenation of α-linolenic acid (cis-9, cis-12, cis-15-octadecatrienoic acid) also contributes to the pool of trans-octadecenoic acid isomers. The initial step involves isomerization to conjugated trienes, such as cis-9, trans-11, cis-15 C18:3, which are then hydrogenated to form various dienoic and monoenoic intermediates, including trans-11, cis-15-octadecadienoic acid and eventually trans-11-octadecenoic acid. nih.gov The extensive isomerization capabilities of rumen microbes result in the formation of trans-octadecenoic acids with the double bond located at various positions along the carbon chain, from Δ4 to Δ16. nih.gov

Distribution Profiles of trans-Octadecenoic Acid Isomers in Animal Tissues and Products

The trans-octadecenoic acid isomers produced in the rumen are absorbed by the animal and incorporated into its tissues and milk. The distribution of these isomers is not uniform and can be influenced by the animal's diet.

In milk fat, a wide range of trans-octadecenoic acid positional isomers, from trans-6 to trans-16, have been identified. nih.gov The most abundant of these is typically trans-11-octadecenoic acid (vaccenic acid). nih.gov However, other isomers, including those with the trans double bond at positions 9 and 10, are also present in significant amounts. ocl-journal.org The specific distribution can vary; for instance, in bovine milk fat, trans-octadecenoic acids with double bonds in positions 6 to 16 have been reported. nih.gov

Similarly, the adipose tissue of ruminants reflects the profile of trans fatty acids produced in the rumen. fao.org Studies have shown that the composition of positional isomers of trans-octadecenoic acids in the adipose tissue of dairy cows is similar to that found in butter. nih.gov The binding position of these isomers on the triacylglycerol backbone also shows specificity, with trans-11-C18:1 being preferentially located at the sn-1(3) position in milk fat and beef tallow. nih.gov

Interactive Data Table: Distribution of trans-Octadecenoic Acid Positional Isomers in Ruminant Milk Fat

Isomer PositionPercentage of Total trans-C18:1 Isomers
trans-6Present
trans-7Present
trans-8Present
trans-9Significant amounts
trans-10Significant amounts
trans-11 (Vaccenic Acid)Predominant isomer
trans-12Present
trans-13Present
trans-14Present
trans-15Present
trans-16Present
Note: "Present" indicates detection, while "Significant amounts" and "Predominant isomer" denote higher relative abundance. The exact percentages can vary based on diet and other factors.

Enzymatic Biotransformations by Gut Microbiota in Non-Ruminant Systems

In non-ruminant animals, including humans, the gut microbiota also possesses the capability to metabolize fatty acids, leading to the formation of various isomers.

Role of Specific Bacterial Strains (e.g., Lactobacillus plantarum) in Fatty Acid Saturation Metabolism

Certain strains of gut bacteria, notably Lactobacillus plantarum, have been shown to play a significant role in the saturation metabolism of polyunsaturated fatty acids. nih.gov This metabolism is a multi-step process that generates a variety of intermediates, including hydroxy fatty acids, oxo fatty acids, conjugated fatty acids, and partially saturated trans-fatty acids. nih.govfrontiersin.org

Lactobacillus plantarum can convert linoleic acid into conjugated linoleic acids, specifically cis-9, trans-11-octadecadienoic acid and trans-9, trans-11-18:2. nih.gov This transformation is part of a broader biohydrogenation pathway that can lead to the formation of various trans-octadecenoic acid isomers. The enzymes involved in this process have been identified and include hydratases, dehydrogenases, and isomerases. nih.gov

Derivation of trans-Octadecenoic Acid Metabolites from Polyunsaturated Fatty Acid Precursors

The gut microbiota can derive trans-octadecenoic acid metabolites from various dietary polyunsaturated fatty acid precursors. Linoleic acid is a key substrate, with gut bacteria such as Roseburia species capable of converting it to vaccenic acid (trans-11-18:1). asm.org

Furthermore, Lactobacillus plantarum can transform α-linolenic acid into several metabolites, including cis-9, trans-11, cis-15-18:3 and trans-10, cis-15-18:2. nih.gov This demonstrates the ability of gut bacteria to introduce trans double bonds at different positions. The saturation metabolism of PUFAs by gut bacteria like Lactobacillus plantarum is a detoxification process that generates a series of functional fatty acids, including various trans fatty acids. jst.go.jpjsbms.jp Recent research has also highlighted the production of trans-10-cis-15-octadecadienoic acid from α-linolenic acid by gut bacteria. frontiersin.org

Comparative Analysis of Tissue Accumulation and Catabolism of Specific trans-Octadecenoic Acid Positional Isomers

The metabolic fate of trans-octadecenoic acid isomers can differ based on the position of the trans double bond, leading to variations in their accumulation in different tissues and their rates of catabolism.

Studies in mice have demonstrated that the accumulation of trans-octadecenoic acid positional isomers varies among different tissues. For instance, when fed a mixture of trans-9, trans-10, and trans-11 18:1 isomers, the highest levels of trans-9-18:1 were found in the heart. researchgate.netjst.go.jpnih.gov Significant differences in the accumulation of these isomers were observed in the heart and erythrocytes, with the order of accumulation being 9t- > 11t- > 10t-18:1. researchgate.netjst.go.jpnih.gov In contrast, no significant differences in accumulation were seen in the liver or white adipose tissue. researchgate.netjst.go.jpnih.gov

The catabolic rates of these isomers also differ. The catabolic rate of trans-10-18:1 was found to be significantly higher than those of trans-9 and trans-11-18:1. researchgate.netjst.go.jpnih.gov This suggests that the position of the double bond influences how readily the fatty acid is oxidized for energy. Research in rats has also shown tissue-specific incorporation of various positional isomers of trans-octadecenoic acids, with isomers from Δ12 to Δ16 being preferentially incorporated into the liver, heart, and serum, while Δ10 and Δ11 isomers were excluded from these tissues. nih.gov

While specific data on the accumulation and catabolism of trans-15-octadecenoic acid is limited, studies on other isomers like cis-12, trans-15-octadecadienoic acid have shown it to be metabolically more similar to saturated and monounsaturated fatty acids than to linoleic acid. researchgate.netnih.gov This suggests that the position of the trans double bond significantly influences the metabolic pathway and ultimate fate of the fatty acid.

Interactive Data Table: Comparative Accumulation of trans-Octadecenoic Acid Isomers in Mouse Tissues

TissueRelative Accumulation of Isomers
Hearttrans-9 > trans-11 > trans-10
Erythrocytestrans-9 > trans-11 > trans-10
LiverNo significant difference
White Adipose TissueNo significant difference
Data derived from studies on trans-9, trans-10, and trans-11 isomers. researchgate.netjst.go.jpnih.gov

Advanced Analytical Methodologies for Trans 15 Octadecenoic Acid Research

Chromatographic Separation and Identification Techniques

Chromatography is the cornerstone for isolating trans-15-octadecenoic acid from other fatty acid isomers. The choice of technique depends on the complexity of the sample and the specific analytical goal, whether it is for preparative isolation or quantitative analysis.

Gas-Liquid Chromatography (GLC) with High-Resolution Capillary Columns

Gas-Liquid Chromatography (GLC), commonly referred to as Gas Chromatography (GC), is a primary tool for the analysis of fatty acid methyl esters (FAMEs). For the difficult separation of C18:1 isomers, high-resolution analysis is achieved using long capillary columns (typically 50-100 meters) coated with highly polar stationary phases. oup.compsu.edudss.go.th Cyanopropylsiloxane-based phases, such as CP-Sil 88 and SP-2560, are frequently employed for this purpose. nih.govwho.int

The principle of separation on these columns is based on the chain length, degree of unsaturation, and the geometry and position of the double bonds of the fatty acids. who.int Longer columns provide a greater number of theoretical plates, enhancing the resolution between closely eluting isomers. Temperature programming is also a critical parameter; optimized temperature ramps can improve the separation between various cis and trans C18:1 isomers. researchgate.netcabidigitallibrary.org While direct GC analysis on these columns can resolve many isomers, complete baseline separation of all positional C18:1 trans isomers, including this compound, from adjacent cis and trans isomers is exceptionally challenging and often results in co-elution. psu.eduresearchgate.net For instance, studies on camel and ruminant fats have successfully identified this compound, but this often requires complementary techniques to confirm its identity and quantity. nih.govnih.gov

Table 1: Typical GLC Column Specifications for C18:1 Isomer Analysis

Parameter Specification Purpose Source(s)
Stationary Phase Highly polar (e.g., CP-Sil 88, SP-2560) Enhances separation based on polarity and geometry of double bonds. psu.edunih.govwho.int
Column Length 60 m - 100 m Increases theoretical plates for higher resolution between isomers. oup.compsu.edudss.go.th
Internal Diameter 0.20 mm - 0.25 mm Standard for capillary GC, balancing sample capacity and efficiency. oup.com
Film Thickness 0.20 µm - 0.30 µm Affects retention times and column capacity. oup.com
Carrier Gas Hydrogen or Helium Choice affects analysis speed and resolution. oup.com
Temperature Isothermal or Programmed (e.g., 170-240°C) Optimized temperature profiles are crucial for resolving specific isomer groups. oup.comresearchgate.net

Silver-Ion Thin-Layer Chromatography (Ag-TLC) for cis/trans Isomer Fractionation

To overcome the limitations of direct GC analysis, Silver-Ion Thin-Layer Chromatography (Ag-TLC) is widely used as a preparative fractionation step. psu.edudss.go.thresearchgate.net This technique separates fatty acid methyl esters based on the number, configuration (cis/trans), and position of their double bonds. The separation mechanism relies on the formation of reversible charge-transfer complexes between the π-electrons of the double bonds and silver ions (Ag+) impregnated into the silica (B1680970) stationary phase.

Trans isomers form weaker complexes with silver ions compared to their cis counterparts, causing them to migrate further up the TLC plate. This results in a distinct fractionation of FAMEs into bands corresponding to saturated, trans-monoenoic, cis-monoenoic, and polyunsaturated fatty acids. psu.edu The isolated trans-monoene band, which contains this compound along with its other positional isomers, can then be scraped from the plate, eluted, and subjected to detailed analysis by capillary GC. This hyphenated Ag-TLC/GC approach significantly simplifies the resulting chromatogram, reduces peak overlap, and allows for more accurate quantification of individual trans isomers. psu.edunih.govresearchgate.net Studies have shown this method to be equivalent to Ag-LC for the prefractionation of trans monoenes. oup.com

High-Performance Liquid Chromatography (HPLC) in Isomer Pre-Separation Strategies

Silver-ion High-Performance Liquid Chromatography (Ag-HPLC) serves as a powerful and often more reproducible alternative to Ag-TLC for the pre-separation of fatty acid isomers. nih.gov Similar to Ag-TLC, Ag-HPLC utilizes a stationary phase loaded with silver ions to separate FAMEs based on their unsaturation. This method can be used to effectively isolate the total trans-monoene fraction prior to GC analysis. nih.gov

Some studies have demonstrated that pre-fractionation of FAMEs by HPLC is a viable alternative to Ag-TLC, even if some minor isomers are not perfectly separated within the HPLC run itself. nih.gov Furthermore, specific Ag-HPLC protocols have been developed for the direct separation of both positional and geometric isomers of octadecenoic acids without subsequent GC. By converting the fatty acids to p-methoxyphenacyl esters, which are UV-active, a single Ag-HPLC run can achieve excellent separation, offering a robust and highly sensitive analytical method. nih.gov

Spectroscopic Characterization and Quantification Methods

While chromatography separates the isomers, spectroscopy provides the means for their detection, characterization, and quantification.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Quantitative Analysis

Infrared (IR) and particularly Fourier Transform Infrared (FTIR) spectroscopy offer a rapid method for the quantification of total trans fatty acid content. This technique does not distinguish between different positional isomers but measures the collective amount of all fatty acids containing a trans double bond. The method is based on the characteristic absorption band arising from the C-H out-of-plane bending vibration of an isolated trans C=C double bond, which produces a distinct peak at approximately 966 cm⁻¹ (10.3 µm). dss.go.thjasco.hu The corresponding vibration for cis double bonds occurs at a different region of the spectrum. su.ac.th

The intensity of the absorption at 966 cm⁻¹ is proportional to the concentration of trans bonds in the sample. Official methods, such as AOAC Official Method 2000.10, utilize this principle for trans fat analysis in foods. jasco.hujasco-global.com The use of an Attenuated Total Reflectance (ATR) accessory with FTIR spectrometers (FTIR-ATR) is common, as it allows for the direct analysis of oils and melted fats with minimal sample preparation, making it a fast and efficient tool for routine quality control. jasco.hunih.gov While excellent for determining total trans fat content, FTIR cannot provide information on the profile of individual isomers like this compound. psu.edu

Table 2: Principles of FTIR Spectroscopy for Trans Fat Analysis

Feature Description Significance Source(s)
Analytical Principle Measurement of absorption from C-H out-of-plane bending of trans C=C bonds. Provides a specific signal for trans isomers, distinct from cis isomers. dss.go.th
Characteristic Wavenumber ~966 cm⁻¹ A well-defined, quantifiable peak used as the basis for analysis. jasco.hujasco-global.com
Methodology FTIR with Attenuated Total Reflectance (ATR). Allows for rapid analysis of liquid or melted samples with no derivatization. jasco.hunih.gov
Output Total trans fatty acid content (% of total fat). A quantitative measure of all trans isomers combined. jasco.hu
Limitation Cannot differentiate between positional trans isomers (e.g., trans-9 vs. trans-15). Provides a global measure, not an isomeric profile. psu.edu

Mass Spectrometry (MS) for Positional Isomer Elucidation and Quantitative Profiling (e.g., GC-MS with DMOX derivatives, LC-MS/MS Lipidomics)

Mass Spectrometry (MS), especially when coupled with gas chromatography (GC-MS), is indispensable for the structural elucidation of fatty acid isomers. When analyzing standard FAMEs, the double bond can migrate during the ionization process, making it difficult to determine its original position. To overcome this, fatty acids are converted into specific chemical derivatives that "fix" the double bond's location.

One of the most effective derivatization methods for this purpose is the formation of 4,4-dimethyloxazoline (DMOX) derivatives. When the DMOX derivative of an unsaturated fatty acid is analyzed by GC-MS, it produces a unique fragmentation pattern. The location of the original double bond can be readily identified by the characteristic 12-atomic mass unit gap between major fragment ions in the mass spectrum, allowing for unambiguous identification of positional isomers like this compound. csic.es

In addition to targeted approaches, modern lipidomics employs high-throughput techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). jasco.hu This powerful methodology allows for the comprehensive analysis of hundreds of lipid species in complex biological samples in a single run. su.ac.thnih.gov Through LC-MS/MS, it is possible to profile the changes in various lipid classes, including phospholipids (B1166683) containing different fatty acid isomers, providing valuable insights into the metabolic impact of specific fatty acids.

Application of Isotope-Labeled Standards in Metabolic Flux Studies

The investigation into the metabolic fate of specific fatty acids, including this compound and its isomers, heavily relies on the use of stable isotope-labeled standards. This methodology allows researchers to trace the absorption, distribution, and transformation of these compounds within a biological system, providing clear insights that would be unattainable through simple concentration measurements. By "labeling" a fatty acid with a stable isotope, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), its journey through various metabolic pathways can be monitored with high precision using techniques like gas chromatography-mass spectrometry (GC-MS). nih.govnih.govcreative-proteomics.com

Metabolic flux analysis using these tracers helps to quantitatively determine the rates of metabolic reactions. jst.go.jpnih.gov This approach is crucial for understanding how dietary fatty acids are incorporated into different lipid classes, such as triglycerides, phospholipids, and cholesteryl esters, and whether they undergo metabolic alterations like elongation or desaturation. nih.govresearchgate.net

Detailed Research Findings

A significant human study provided detailed insights into the metabolism of a structurally related isomer, cis-12,trans-15-octadecadienoic acid, by using deuterium-labeled tracers. In this research, male subjects were given a mixture of triglycerides containing deuterium-labeled fatty acids, including the trans-isomer, alongside palmitic acid, stearic acid, oleic acid, and linoleic acid. nih.govresearchgate.net The primary goal was to track the incorporation and turnover of these labeled fats in various plasma lipid fractions over a 48-hour period. nih.gov

The analysis, conducted via GC-MS, yielded several key findings regarding the metabolic processing of these fatty acids:

Absorption: The study found that the absorption of cis-12,trans-15-octadecadienoic acid was similar to that of the other fatty acids tested, including common saturated and unsaturated fats. This was determined by analyzing the chylomicron triglyceride component in the plasma, which indicated that all the deuterated fatty acids were absorbed equally well. nih.gov

Metabolic Inertness: A crucial observation was the lack of detectable elongation, desaturation, or chain-shortened metabolic products from the ingested cis-12,trans-15-octadecadienoic acid. nih.gov This suggests that, within the conditions of the study, this particular trans fatty acid isomer does not readily enter pathways that modify its structure.

Metabolic Similarity: The metabolic behavior of the cis-12,trans-15-octadecadienoic acid isomer was found to be more akin to that of saturated fatty acids (like palmitic and stearic acid) and oleic acid than to the polyunsaturated linoleic acid. nih.gov

Selective Incorporation: The research highlighted that the incorporation of dietary fatty acids into human plasma lipid classes is a selectively controlled process. For instance, the incorporation of dietary linoleic acid is limited and not simply proportional to its intake amount. nih.gov

These findings demonstrate the power of using isotope-labeled standards to dispel assumptions about the metabolism of specific fatty acid isomers. jst.go.jpnih.gov The study effectively showed that concerns about poor absorption or significant metabolic competition by this particular trans isomer might be unfounded at typical dietary levels. nih.govresearchgate.net

Interactive Data Tables

Table 1: Comparative Absorption and Metabolism of Deuterium-Labeled Fatty Acids in Humans

Fatty Acid AdministeredRelative AbsorptionMetabolic Products Detected (Elongation/Desaturation)
cis-12,trans-15-Octadecadienoic AcidSimilar to other tested acidsNot Detected
Palmitic Acid (16:0)Similar to other tested acidsNot specified in this context
Stearic Acid (18:0)Similar to other tested acidsNot specified in this context
Oleic Acid (9c-18:1)Similar to other tested acidsNot specified in this context
Linoleic Acid (9c,12c-18:2)Similar to other tested acidsNot specified in this context

Source: Data synthesized from Emken et al. (1987). nih.govresearchgate.net

Table 2: Summary of Key Metabolic Observations

Observation CategoryFindingReferenced Fatty Acids
Metabolic Pathway Entry No evidence of elongation, desaturation, or chain-shortening.cis-12,trans-15-Octadecadienoic Acid
Comparative Behavior Metabolically more similar to saturated and monounsaturated fats than to polyunsaturated linoleic acid.cis-12,trans-15-Octadecadienoic Acid, Palmitic Acid, Stearic Acid, Oleic Acid, Linoleic Acid
Phospholipid Incorporation Incorporation of dietary linoleic acid into phospholipids is limited and not directly proportional to intake.Linoleic Acid
Chylomicron Formation Endogenous fat contributed significantly (about 40%) to the total fat in chylomicron triglycerides.All tested fatty acids

Source: Data synthesized from Emken et al. (1987). nih.gov

Molecular and Enzymatic Mechanisms of Trans Octadecenoic Acid Metabolism

Biochemical Pathways of Microbial Fatty Acid Hydrogenation

Microbial fatty acid hydrogenation is a key biological process responsible for the conversion of unsaturated fatty acids into more saturated forms. This process involves a consortium of enzymes that carry out specific chemical transformations.

The conversion of unsaturated fatty acids by microbial enzymes involves several key classes of enzymes, each with a specific function in the metabolic pathway. The saturation of polyunsaturated fatty acids, for instance, is facilitated by a system of four enzymes: a hydratase, a dehydrogenase, an isomerase, and an enone reductase, which generate hydroxy fatty acids, oxo fatty acids, and conjugated fatty acids as intermediates engconfintl.org.

Hydratases: Fatty acid hydratases (FAHs) catalyze the addition of a water molecule to a carbon-carbon double bond of an unsaturated fatty acid, forming a hydroxy fatty acid. mdpi.com These enzymes are found in various microorganisms and play a role in detoxification and altering cell hydrophobicity. mdpi.com For example, a hydratase from Lactobacillus plantarum has been characterized as a homotrimeric protein that converts linoleic acid to 10-hydroxy-9-cis-octadecenoic acid. nih.gov This enzyme is an extrinsic-membrane protein, suggesting the reaction occurs at the cell's periphery. nih.gov The FAD-containing linoleate (B1235992) hydratases in some bacteria exclusively hydrate (B1144303) the cis-9 double bond of C16 and C18 fatty acids to produce 10-hydroxy fatty acids. frontiersin.org

Dehydrogenases: Acyl-CoA dehydrogenases (ACADs) are flavoenzymes that are primarily involved in the β-oxidation of fatty acids in the mitochondria. mdpi.comresearchgate.netnih.gov They facilitate the transfer of electrons from fatty acids to the electron transfer flavoprotein (ETF) for oxidation. mdpi.com Studies on Fusarium sacchari have identified 14 ACAD-encoding genes, with the resulting enzymes showing varying preferences for breaking down different fatty acids. mdpi.comnih.gov Another type, hydroxy fatty acid dehydrogenase, such as CLA-DH from Lactobacillus plantarum, catalyzes the oxidation of alcohols to ketones, for example, converting ricinoleic acid to 12-oxo-cis-9-octadecenoic acid in the presence of NAD+. oup.com

Isomerases: Enoyl-CoA isomerases are essential for the degradation of unsaturated fatty acids via β-oxidation. nih.gov They catalyze the shifting of double bonds, such as the 3-cis to 2-trans and 3-trans to 2-trans isomerization of enoyl-CoAs. nih.gov In rat liver, different isomerases are present in the mitochondria and peroxisomes, each with a preference for specific isomerization reactions. nih.gov For instance, mitochondrial enoyl-CoA isomerase (MECI) is most active in 3-cis → 2-trans isomerization, while another enoyl-CoA isomerase (ECI) prefers 3-trans → 2-trans isomerization. nih.gov

Enone Reductases: These enzymes, also known as ene-reductases, catalyze the reduction of α,β-unsaturated double bonds in compounds like enones, enals, and maleimides. frontiersin.org In the context of fatty acid metabolism, enone reductases are involved in the saturation of double bonds. For example, in the saturation pathway of linoleic acid, an enone reductase converts 10-oxo-trans-11-octadecenoic acid to 10-oxo-octadecanoic acid in the presence of FAD/FMN and NADH. kyoto-u.ac.jp These enzymes often use a flavin cofactor and are crucial for detoxifying reactive α,β-unsaturated aldehydes. nih.gov

Table 1: Key Enzymes in Microbial Fatty Acid Hydrogenation

Enzyme ClassFunctionExample Organism/SourceSubstrate/Product ExampleCofactor
HydrataseAdds water to a C=C double bondLactobacillus plantarumLinoleic acid → 10-hydroxy-9-cis-octadecenoic acid nih.govFAD researchgate.net
DehydrogenaseOxidizes a hydroxyl group to a keto groupLactobacillus plantarumRicinoleic acid → 12-oxo-cis-9-octadecenoic acid oup.comNAD+ oup.com
IsomeraseRearranges the position of double bondsRat Liver3-cis-enoyl-CoA → 2-trans-enoyl-CoA nih.govNone specified
Enone ReductaseReduces a C=C double bondLactobacillus plantarum10-oxo-trans-11-octadecenoic acid → 10-oxo-octadecanoic acid kyoto-u.ac.jpFAD/FMN, NADH kyoto-u.ac.jp

The efficiency and outcome of enzymatic reactions in fatty acid metabolism are highly dependent on the stereochemistry of the substrate and the specificity of the enzyme. Enzymes often exhibit a strong preference for particular isomers of fatty acids.

Acyl-CoA dehydrogenases (ACADs) from the fungus Fusarium sacchari show varying abilities to utilize fatty acids of different chain lengths, indicating distinct enzymatic activities toward specific substrates. mdpi.com Similarly, carnitine acyltransferases, which are crucial for fatty acid transport into mitochondria, display clear preferences for short-, medium-, or long-chain fatty acids. researchgate.netnih.gov For example, human carnitine acetyltransferase (CrAT) is active with short- and medium-chain acyl-CoAs (C2 to C10) but not with long-chain ones. nih.gov

Enoyl-CoA isomerases in rat liver also demonstrate substrate specificity. nih.gov Mitochondrial enoyl-CoA isomerase (MECI) is most effective at catalyzing the 3-cis → 2-trans isomerization, while peroxisomal enoyl-CoA isomerase (ECI) shows a preference for the 3-trans → 2-trans isomerization. nih.gov The evolution of chalcone (B49325) isomerase (CHI), an enzyme in the flavonoid pathway, from a non-enzymatic fatty acid-binding protein highlights the development of stereospecific control over time. nih.gov

Fatty acid hydratases can also be highly specific. A hydratase from Flavobacterium sp. DS5 is specific to the C-10 position and the cis configuration of unsaturated fatty acids, converting them to 10-hydroxy fatty acids. researchgate.net It does not act on trans unsaturated fatty acids. researchgate.net The structural model of the Lactobacillus plantarum hydratase reveals specific binding sites for linoleic acid, with methionine residues playing a key role in accommodating the unsaturated fatty acid. nih.gov

Differential Metabolic Processing of trans-Octadecenoic Acid Isomers

The metabolic fate of trans-octadecenoic acid isomers can vary significantly depending on the position of the trans double bond. In vitro and in vivo studies have shed light on these differences in catabolic rates and conversion pathways.

Human studies using deuterium-labeled fatty acids have shown that while trans- and cis-isomers of 10-octadecenoic acid are absorbed equally well, their subsequent metabolic processing differs. nih.govresearchgate.net Both the trans-10 and cis-10 isomers of octadecenoic acid were found to be oxidized more rapidly than cis-9-octadecenoic acid (oleic acid). nih.govresearchgate.net The conversion of these Δ10-18:1 isomers to their corresponding 16:1 isomers was also about three times faster than for oleic acid. nih.govresearchgate.net

Furthermore, the incorporation of these isomers into different lipid classes varies. The Δ10-18:1 isomers were preferentially incorporated at the 1-acyl position of phosphatidylcholine and excluded from the 2-acyl position. nih.govresearchgate.net In contrast, their esterification to cholesterol was 2.5 to 4.3 times slower than that of oleic acid, and their desaturation and elongation rates were very low. nih.govresearchgate.net These findings suggest that the position of the double bond significantly influences the metabolic channeling of the fatty acid.

Table 2: Comparative Metabolism of Octadecenoic Acid Isomers in Humans

Metabolic Processtrans-10-18:1 & cis-10-18:1cis-9-18:1 (Oleic Acid)Reference
Oxidation RateMore rapidSlower nih.gov, researchgate.net
Conversion to 16:1 Isomers~3 times fasterSlower nih.gov, researchgate.net
Incorporation into PhosphatidylcholinePreferentially at 1-acyl positionNot specified nih.gov, researchgate.net
Esterification to Cholesterol2.5-4.3 times slowerFaster nih.gov, researchgate.net
Desaturation and ElongationVery low ratesHigher rates nih.gov, researchgate.net

The conversion of unsaturated fatty acids, including trans-octadecenoic acids, to saturated fatty acids is a hallmark of microbial biohydrogenation, particularly in the rumen of ruminant animals. researchgate.netfao.org This multi-step process ultimately leads to the formation of stearic acid (18:0).

In the rumen, dietary unsaturated fatty acids like linoleic acid (cis-9, cis-12 18:2) are first isomerized to conjugated linoleic acid (CLA), such as cis-9, trans-11 18:2. researchgate.net This CLA isomer is then hydrogenated to a trans-18:1 isomer, primarily trans-11 18:1 (vaccenic acid), which is further hydrogenated to stearic acid. researchgate.net The specific trans-octadecenoic acid isomers formed are dependent on the dietary fatty acid profile. researchgate.net

The saturation of fatty acids can also occur through a "reverse β-oxidation" pathway, where thiolases function synthetically to generate long-chain fatty acids from acetyl-CoA. nih.gov

Formation of Oxygenated Fatty Acid Metabolites (e.g., Hydroxy and Oxo Fatty Acids) from trans-Octadecenoic Acid Precursors

Trans-octadecenoic acids can serve as precursors for the formation of various oxygenated fatty acids, including hydroxy and oxo (or keto) fatty acids. These reactions are often catalyzed by microbial enzymes.

Microbial hydratases are key enzymes in this process. For instance, Flavobacterium sp. DS5 can convert oleic acid and linoleic acid into their corresponding 10-keto- and 10-hydroxy fatty acids. researchgate.net The hydration of the double bond is often the initial step, leading to a hydroxy fatty acid. This can be followed by the action of a dehydrogenase to form a keto fatty acid. kyoto-u.ac.jp

In Lactobacillus plantarum, the metabolism of linoleic acid involves the formation of 10-hydroxy fatty acid through the action of a hydratase (CLA-HY), followed by dehydrogenation to a 10-oxo fatty acid by a dehydrogenase (CLA-DH). kyoto-u.ac.jp The 10-oxo-trans-11-octadecenoic acid can then be reduced to 10-oxo-octadecanoic acid. kyoto-u.ac.jp

The reaction of 13-hydroperoxy-cis-9,trans-11-octadecadienoic acid with a cysteine-ferric chloride solution can lead to the formation of trans-12,13-epoxy-9-oxo-trans-10-octadecenoic acid and trans-12,13-epoxy-9-hydroxy-trans-10-octadecenoic acid. uu.nl Further treatment can yield 9-hydroxy-12,13-epoxy-10-octadecenoic acid and 9-oxo-12,13-epoxy-10-octadecenoic acid. researchgate.net These findings demonstrate the complex array of oxygenated metabolites that can be derived from octadecenoic acid precursors.

Investigating the Biological Activities and Cellular Interactions of Trans Octadecenoic Acid Isomers in Research Models

Impact on Cellular Membrane Structure and Function

The incorporation of trans-fatty acids into the phospholipids (B1166683) of cellular membranes can instigate significant changes in the membrane's biophysical properties and functions. Unlike their cis-isomers, which have a characteristic bend in their structure, the straight, linear shape of trans-fatty acids allows them to pack more tightly within the lipid bilayer, akin to saturated fatty acids. wikipedia.orgbritannica.com This structural difference is central to their effects on membrane dynamics.

Consequences for Membrane-Associated Protein Function and Signaling

Changes in the lipid environment of the cell membrane can have profound consequences for the function of integral and peripheral membrane proteins. The fluidity and thickness of the membrane influence the conformational state and activity of receptors, enzymes, and transport proteins. For instance, studies on rat liver membranes have explored the effects of trans-9-octadecenoic acid on the activity of the Na+/K+ ATPase enzyme, a critical component for maintaining cellular ion gradients. researchgate.net Research using the G-protein coupled receptor rhodopsin as a model has shown that the level of receptor activation was diminished in the presence of trans-fatty acid phospholipids compared to their cis-analogs. nih.gov These findings suggest that the integration of trans-octadecenoic acid isomers into membranes could modulate cellular signaling events that are initiated at the cell surface.

Modulation of Intracellular Signaling Pathways and Gene Expression

Beyond their structural roles in membranes, trans-octadecenoic acids are also being investigated as signaling molecules that can influence intracellular pathways and alter patterns of gene expression, particularly those related to metabolism and inflammation.

Ligand Activity for Nuclear Receptors (e.g., PPARα, PPARγ)

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that function as transcription factors to regulate the expression of genes involved in lipid and glucose metabolism. nih.govmdpi.comresearchgate.net Fatty acids and their derivatives are natural ligands for these receptors. Research in transition dairy cows has demonstrated that dietary supplementation with a mix of trans-octadecenoic acids can upregulate the hepatic mRNA content of PPARα. nih.govcambridge.org Activation of PPARα is known to enhance fatty acid oxidation. nih.govresearchgate.net While this indicates that trans-octadecenoic acids can influence PPARα expression, further research is required to determine if trans-15-octadecenoic acid specifically acts as a direct ligand for PPARα or PPARγ and to what extent it activates these receptors.

Influence on Gene Regulatory Networks Associated with Lipid Metabolism and Inflammation

The modulation of nuclear receptors like PPARα by trans-octadecenoic acids directly implies an influence on the gene networks they control. The upregulation of PPARα is linked to changes in the expression of genes central to lipid metabolism. nih.govcambridge.org For example, the same study that observed increased PPARα mRNA also reported a greater concentration of microsomal triglyceride transfer protein (MTP) mRNA, which is involved in lipoprotein assembly. nih.govcambridge.org

Furthermore, various fatty acid isomers have been shown to impact inflammatory pathways. For instance, the omega-3 derived metabolite trans-10-cis-15-octadecadienoic acid has been found to attenuate contact hypersensitivity by downregulating Vascular Endothelial Growth Factor A (VEGF-A), a molecule involved in inflammation. nih.gov Another study noted that cis-9, trans-11 conjugated linoleic acid could increase plasma levels of the inflammatory cytokine TNF-α in mice. spandidos-publications.com These findings highlight the potential for different octadecenoic acid isomers to modulate gene networks controlling inflammation, although the specific effects of the trans-15 isomer remain to be elucidated.

Research Findings on trans-Octadecenoic Acid Isomers and Gene Expression

Compound/Isomer StudiedResearch ModelKey Gene/Pathway AffectedObserved EffectReference
Mix of trans-octadecenoic acidsTransition dairy cows (liver)PPARαUpregulation of mRNA content nih.govcambridge.org
Mix of trans-octadecenoic acidsTransition dairy cows (liver)MTP (Microsomal triglyceride transfer protein)Increased mRNA concentration nih.govcambridge.org
trans-10-cis-15-octadecadienoic acidMice (skin inflammation model)Vegfa (Vascular Endothelial Growth Factor A)Downregulation of expression nih.gov
cis-9, trans-11 conjugated linoleic acidMice (plasma)TNF-α (Tumor Necrosis Factor-alpha)Increased plasma levels spandidos-publications.com

Role in Cellular Homeostasis and Stress Responses

The interplay between trans-octadecenoic acid isomers and cellular functions suggests a potential role in maintaining cellular homeostasis and responding to stress. By influencing lipid metabolism through pathways like PPARα, these fatty acids can affect the energy balance and lipid storage within the cell. nih.govcambridge.org The modulation of inflammatory gene expression by related isomers indicates a possible, though not yet directly demonstrated, role for this compound in cellular stress responses. nih.gov For example, the ability to influence the production of inflammatory mediators or antioxidant enzymes could be a critical aspect of how cells adapt to stressful stimuli. However, the precise contribution of this compound to these complex homeostatic and stress-response networks is an area that requires dedicated investigation.

Interactions with Oxidative Stress Defense Mechanisms

There is currently no available research specifically investigating the interactions of this compound with oxidative stress defense mechanisms. Studies on other trans fatty acid isomers have explored their potential to induce oxidative stress, but these findings cannot be directly extrapolated to the trans-15 isomer without dedicated research.

Effects on Endoplasmic Reticulum (ER) Stress Induction and Resolution

Scientific literature lacks specific studies on the effects of this compound on the induction and resolution of endoplasmic reticulum (ER) stress. While it is known that certain saturated and trans fatty acids can contribute to ER stress, the specific role of the trans-15 isomer in this process has not been elucidated.

Engagement with Apoptosis and Autophagy Regulatory Processes

There is no direct evidence from scientific studies detailing the engagement of this compound with apoptosis and autophagy regulatory processes. Research on other trans fatty acids has suggested potential links to these cellular pathways, but specific data for the trans-15 isomer is not available.

Immunomodulatory Properties in Preclinical Systems

Investigations into the immunomodulatory properties of trans-octadecenoic acid isomers have primarily focused on other positional isomers, with no specific data available for this compound.

Attenuation of Inflammatory Responses (e.g., in murine models of hypersensitivity)

While a related compound, trans-10,cis-15-octadecadienoic acid, has been shown to attenuate inflammatory responses in murine models of contact hypersensitivity, there are no such findings available for this compound.

Effects on Immune Cell Phenotype and Function (e.g., T cells, Dendritic cells, Macrophages)

Research on the effects of trans fatty acids on the phenotype and function of immune cells such as T cells, dendritic cells, and macrophages has been conducted. However, these studies have not specifically investigated the effects of the trans-15 isomer of octadecenoic acid.

Receptor-Mediated Actions (e.g., GPR120, NRF2 pathway)

The activation of receptors like G protein-coupled receptor 120 (GPR120) and the NRF2 pathway by various fatty acids is an active area of research. However, there is no specific information available in the scientific literature regarding the interaction of this compound with these or other receptor-mediated pathways.

Integrative Omics Approaches in Trans Octadecenoic Acid Research

Comprehensive Lipidomics Profiling of trans-Octadecenoic Acid Isomers and Derivatives

Lipidomics, the large-scale study of lipids, is crucial for distinguishing and quantifying the various positional and geometric isomers of trans-octadecenoic acid. Given that the biological effects of trans fatty acids can vary significantly based on the position of the double bond, detailed profiling is essential.

Research has demonstrated the presence of a range of trans-18:1 isomers in various biological samples, with double bonds located from the Δ4 to the Δ16 position. For instance, in the fat from the dromedary camel, the predominant trans isomer is trans-11-octadecenoic acid (vaccenic acid), with a distribution profile that is remarkably similar to that found in true ruminants. nih.gov This suggests that the microbial processes in the rumen produce a consistent array of isomers, regardless of the host species. nih.gov Similarly, studies on human milk have identified trans isomers of octadecenoic acid, constituting 2% to 4% of the total fatty acids. nih.gov

Advanced analytical techniques, such as gas-liquid chromatography coupled with argentation thin-layer chromatography, are instrumental in separating these closely related isomers. nih.gov These methods have revealed that while oleic acid (cis-9-octadecenoic acid) is the most abundant cis isomer, a complex mixture of trans isomers is also present. nih.gov

The table below summarizes the distribution of various trans-octadecenoic acid isomers found in biological fats, highlighting the diversity of these compounds.

Table 1: Distribution of trans-Octadecenoic Acid Isomers in Biological Fats

Isomer Position Relative Abundance Biological Source
trans-4 to trans-16 Variable Ruminant and Camel Milk Fat nih.gov
trans-11 (Vaccenic Acid) Prominent Ruminant and Camel Milk Fat nih.gov
trans-6 to trans-15 Detected Human Adipose Tissue researchgate.net

It is important to note that while comprehensive lipidomics can identify a wide array of isomers, specific data focusing on the precise quantification and biological incorporation of trans-15-Octadecenoic acid remains limited, representing a key area for future research.

Transcriptomic Analysis of Gene Expression Perturbations Induced by trans-Octadecenoic Acids

Transcriptomics, the study of the complete set of RNA transcripts in a cell, offers a powerful lens through which to view the cellular response to trans-octadecenoic acids. By analyzing changes in gene expression, researchers can identify the signaling pathways and metabolic processes that are perturbed by these fatty acids.

Studies on soybean, a major source of dietary fatty acids, have utilized transcriptomics to identify key genes involved in the biosynthesis of unsaturated fatty acids like oleic and linoleic acid. frontiersin.org Such approaches could be adapted to investigate how exposure to specific trans-octadecenoic acid isomers might alter the expression of genes related to lipid metabolism, inflammation, and cellular stress.

The following table outlines potential gene categories that could be investigated in transcriptomic studies of trans-octadecenoic acids, based on findings from related research.

Table 2: Potential Target Gene Categories for Transcriptomic Analysis of trans-Octadecenoic Acid Exposure

Gene Category Potential Function Rationale from Related Studies
Lipid Metabolism Synthesis, degradation, and transport of lipids Fatty acids are known to regulate genes involved in their own metabolism. frontiersin.org
Inflammatory Response Pro- and anti-inflammatory signaling pathways Certain fatty acids are precursors to inflammatory mediators.
Oxidative Stress Genes involved in managing reactive oxygen species Unsaturated fatty acids can influence cellular redox state. frontiersin.org
Membrane Transport Genes encoding for transporters of fatty acids and other molecules Cellular uptake and trafficking of fatty acids are critical processes.

Future transcriptomic studies are needed to delineate the specific gene expression signatures induced by this compound and other trans isomers, which will provide valuable insights into their mechanisms of action.

Proteomic Investigations of Protein Abundance and Post-Translational Modifications in Response to trans-Octadecenoic Acids

Proteomics, the large-scale study of proteins, provides a direct readout of the functional molecules within a cell. In the context of trans-octadecenoic acid research, proteomics can be used to identify changes in protein abundance and, crucially, in post-translational modifications (PTMs) that regulate protein function.

The incorporation of fatty acids into cellular structures and their role in signaling can lead to widespread changes in the proteome. Mass spectrometry-based proteomics is a powerful tool for identifying and quantifying thousands of proteins, as well as numerous PTMs such as phosphorylation, acetylation, and ubiquitination. nih.govspringernature.com These modifications are critical for controlling almost all cellular processes. nih.gov

While specific proteomic studies focused on this compound are currently lacking, the methodologies are well-established. For example, advancements in proteomic techniques have enabled the comprehensive analysis of PTMs in various biological contexts, from neurobiology to plant science. springernature.comtaylorfrancis.com These approaches could be applied to cells or tissues exposed to trans-octadecenoic acids to understand their impact on protein signaling networks and cellular machinery.

The table below outlines potential proteomic approaches and their applications in studying the effects of trans-octadecenoic acids.

Table 3: Potential Proteomic Approaches for Studying trans-Octadecenoic Acid Effects

Proteomic Approach Information Gained Potential Application
Global Protein Quantification Changes in the abundance of thousands of proteins Identifying cellular pathways affected by trans-octadecenoic acids.
Phosphoproteomics Changes in protein phosphorylation Elucidating signaling cascades activated or inhibited by these fatty acids.
Acetylomics Changes in protein acetylation Understanding the impact on metabolism and gene expression regulation.
Ubiquitinomics Changes in protein ubiquitination Investigating effects on protein degradation and signaling.

By applying these powerful proteomic tools, future research can uncover the specific protein-level changes induced by this compound, providing a deeper understanding of its biological consequences.

Metabolomics for Elucidating Broader Biochemical Consequences

Studies on the metabolism of different trans-octadecenoic acid isomers have revealed that their biochemical fates can vary significantly. For example, research in mice has shown that the accumulation and catabolism of trans-9, trans-10, and trans-11 octadecenoic acids differ in various tissues. nih.gov The catabolic rate of the trans-10 isomer was found to be significantly higher than that of the trans-9 and trans-11 isomers. nih.gov

Furthermore, feeding mice with trans-11-octadecenoic acid led to the accumulation of endogenously synthesized conjugated linoleic acid, a metabolite with its own distinct biological activities. nih.gov This highlights how the introduction of a specific trans isomer can lead to broader changes in the metabolome.

The table below summarizes the differential metabolic properties of various trans-octadecenoic acid isomers based on available research.

Table 4: Differential Metabolism of trans-Octadecenoic Acid Positional Isomers in Mice

Isomer Relative Accumulation in Heart and Erythrocytes Relative Catabolic Rate Notable Metabolites
trans-9-Octadecenoic Acid High Lower Not specified nih.gov
trans-10-Octadecenoic Acid Lower Higher Not specified nih.gov
trans-11-Octadecenoic Acid Intermediate Lower Conjugated Linoleic Acid nih.gov

Metabolomic studies provide a powerful approach to map the biochemical pathways affected by this compound. By identifying changes in a wide range of metabolites, from amino acids and organic acids to other lipids, researchers can build a comprehensive picture of the metabolic consequences of exposure to this specific fatty acid isomer.

Future Research Directions and Emerging Paradigms for Trans 15 Octadecenoic Acid

Elucidation of Specific Biosynthetic and Metabolic Pathways for trans-15-Octadecenoic Acid in Diverse Biological Systems

The origins and fate of this compound in nature are largely uncharacterized. Future research must focus on identifying the specific enzymatic pathways responsible for its formation and breakdown in various organisms.

Biosynthesis: While naturally occurring trans fats are primarily associated with biohydrogenation by microbes in the rumen of animals like cows and sheep, these processes are known to produce a range of isomers, with a preference for trans-11 vaccenic acid. wikipedia.orgfao.org It is plausible that minor quantities of other isomers, including this compound, are formed, but this has not been extensively documented.

A more promising avenue for biosynthesis research lies in the metabolism of polyunsaturated fatty acids (PUFAs) by gut microbiota. Recent studies have shown that certain bacteria, such as Lactobacillus plantarum, can metabolize α-linolenic acid (an omega-3 fatty acid with double bonds at positions 9, 12, and 15) into metabolites like trans-10,cis-15-octadecadienoic acid. frontiersin.orgnih.govnih.gov This transformation, involving enzymes like hydratases, dehydrogenases, and isomerases, demonstrates the existence of microbial enzymatic machinery capable of acting on the cis-15 double bond to create a trans configuration. frontiersin.org Future work should aim to isolate and characterize these enzymes to determine if they can produce this compound from a suitable C18:1 precursor.

Metabolism: Direct metabolic studies on this compound are scarce. However, research on the related compound, cis-12,trans-15-octadecadienoic acid, in humans provides valuable insights. Studies using deuterium-labeled tracers showed that this fatty acid was absorbed similarly to other common fatty acids but was not subject to elongation, desaturation, or chain-shortening. researchgate.netnih.gov Its metabolic behavior was found to be more akin to saturated and monounsaturated fatty acids than to essential polyunsaturated fatty acids like linoleic acid. researchgate.netnih.gov This suggests that the human metabolic machinery may treat the trans-15 bond differently from trans bonds at other positions, potentially leading to a unique metabolic fate that warrants direct investigation.

In-depth Investigation of the Unique Biological Activities of this compound Compared to Other Positional Isomers

The position of a double bond in a fatty acid's carbon chain can dramatically alter its physical properties and biological function. Studies on common trans-octadecenoic acid isomers have revealed significant differences in their accumulation in tissues and their catabolic rates. For example, in mouse models, trans-9, trans-10, and trans-11 isomers accumulate differently in the heart and erythrocytes, and the catabolic rate of the trans-10 isomer is significantly higher than the others. jst.go.jpnih.gov This principle of positional isomerism having distinct biological consequences strongly implies that this compound will possess a unique activity profile.

In isolated rat adipocytes, both trans-9 (elaidic) and trans-11 (vaccenic) isomers were shown to increase lipolysis and inhibit glucose utilization when compared to their cis-9 counterpart (oleic acid), suggesting some shared effects among trans isomers. nih.gov However, other studies have highlighted differential effects. A comparison in mice demonstrated that elaidic acid, vaccenic acid, and cis-9, trans-11 conjugated linoleic acid all affected physiological conditions, including lipid profiles and gut morphology, in distinct ways. spandidos-publications.com

While direct data on this compound is lacking, the demonstrated anti-inflammatory activity of the related bacterial metabolite, trans-10,cis-15-octadecadienoic acid, which attenuates contact hypersensitivity in mice, suggests that fatty acids with a trans-15 bond could be biologically active. frontiersin.orgnih.gov It is imperative that future research directly compares the effects of this compound against other isomers on key metabolic and signaling pathways.

IsomerModel SystemObserved Biological Effect
trans-9 (Elaidic Acid) MiceAccumulates to the highest level in the heart compared to t10 and t11 isomers. jst.go.jpnih.gov
trans-10-Octadecenoic Acid MiceExhibits a significantly higher catabolic rate (oxidation to CO2) compared to t9 and t11 isomers. jst.go.jpnih.gov
trans-11 (Vaccenic Acid) MiceAccumulates to a lesser extent in the heart than t9 but more than t10. jst.go.jpnih.gov Leads to accumulation of endogenously synthesized conjugated linoleic acid. jst.go.jp
trans-9 and trans-11 Rat AdipocytesBoth isomers increase lipolysis and inhibit glucose utilization compared to cis-9 oleic acid. nih.gov

Development of Advanced Computational Models for Predicting trans-Octadecenoic Acid Interactions and Effects

Computational modeling offers a powerful, predictive approach to understanding how the specific three-dimensional structure of a fatty acid isomer influences its biological function. To date, no such models have been specifically developed for this compound. Future research should leverage these in silico techniques to generate testable hypotheses about its interactions with biological targets.

Molecular Docking: This technique can predict the binding affinity and orientation of a ligand (like a fatty acid) within the active site of a protein, such as an enzyme or a receptor. For instance, molecular docking has been used to analyze the potential interactions of related molecules like 9,12,15-octadecatrienoic acid with Caspase 3, an enzyme critical to apoptosis, suggesting its potential as a modulator of this pathway. texilajournal.comscienceopen.com Similarly, docking studies have revealed high-affinity binding between fatty acid derivatives and transport proteins like bovine serum albumin. mdpi.com Developing docking models for this compound with key enzymes in lipid metabolism (e.g., acyl-CoA synthetases, desaturases) could predict whether it acts as a substrate, an inhibitor, or is not recognized at all, providing a rationale for its metabolic fate and biological activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By building QSAR models that include a diverse range of trans-octadecenoic acid isomers, researchers could identify the key structural features (such as the precise location of the trans double bond) that determine their effects. This would allow for the prediction of the biological activity of understudied isomers like this compound based on its unique structural parameters.

Exploration of Novel Biocatalytic Approaches for Targeted trans-Octadecenoic Acid Synthesis

The scarcity of pure this compound is a major barrier to its study. Chemical synthesis is often complex and can produce unwanted byproducts. Biocatalysis, the use of natural enzymes or whole-cell microorganisms to perform chemical transformations, offers a promising alternative for clean and specific synthesis.

The most compelling starting point for developing such a process comes from studies of gut bacteria. The identification of a metabolic pathway in Lactobacillus plantarum that converts α-linolenic acid to trans-10,cis-15-octadecadienoic acid confirms the existence of enzymes that can create a trans-15 double bond. frontiersin.orgniph.go.jp The key steps are catalyzed by a suite of enzymes including hydratase/dehydratase, dehydrogenase, and isomerase. frontiersin.org

Future research should focus on:

Enzyme Discovery and Characterization: Isolating the specific enzymes from L. plantarum and other microorganisms that are responsible for acting on the cis-15 double bond. Their substrate specificity could then be tested on various C18 fatty acids.

In Vitro Biocatalysis: Using these isolated enzymes in a cell-free system to convert a readily available precursor, such as a C18:1 fatty acid with a cis-15 double bond, directly into this compound.

Metabolic Engineering: Genetically modifying a suitable microbial host (such as E. coli or Saccharomyces cerevisiae) to express the necessary enzymes. By providing this engineered microorganism with an appropriate substrate, it could be turned into a "cell factory" for the targeted and sustainable production of this compound, providing the quantities needed for in-depth biological investigation.

Q & A

Basic Research Questions

Q. What are the standard laboratory protocols for synthesizing trans-15-Octadecenoic acid?

  • Methodological Answer : Synthesis typically involves catalytic hydrogenation or isomerization of precursor fatty acids. For reproducibility, follow protocols that specify reaction conditions (e.g., temperature, solvent systems, and catalysts like palladium on carbon). Purification via column chromatography with silica gel and hexane/ethyl acetate gradients is recommended. Ensure characterization using NMR (¹H and ¹³C) and mass spectrometry to confirm structure and purity .
  • Data Source : Reproducible methods should align with guidelines from peer-reviewed journals, such as the Beilstein Journal of Organic Chemistry, which mandates detailed experimental sections .

Q. Which analytical techniques are most reliable for confirming the structural identity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : Compare chemical shifts (e.g., δ 5.3–5.4 ppm for trans double bonds) to reference data from the NIST Chemistry WebBook .
  • Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 282.3 (C₁₈H₃₄O₂) and fragmentation patterns consistent with unsaturated fatty acids.
  • Infrared (IR) Spectroscopy : Confirm the presence of carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) and trans double bonds (C=C stretch ~965 cm⁻¹).
    • Validation : Cross-reference spectral data with the NIST Standard Reference Database to minimize misidentification .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2/2A) .
  • Ventilation : Use fume hoods to prevent inhalation of aerosols (H335 hazard) .
  • Spill Management : Absorb spills with inert materials (e.g., quartz sand) and dispose of as hazardous waste (H413 environmental hazard) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the metabolic pathways of this compound in mammalian systems?

  • Methodological Answer :

  • In Vitro Models : Use isotope-labeled (e.g., ¹³C) this compound in cell cultures (e.g., hepatocytes) to track β-oxidation pathways via LC-MS/MS .
  • In Vivo Studies : Administer the compound to model organisms (e.g., rodents) and analyze tissue samples for metabolites. Ensure blinding and randomization to reduce bias .
  • Controls : Include saturated fatty acids (e.g., stearic acid) to isolate effects specific to the trans isomer.

Q. How should researchers address contradictions in reported biological activities of this compound across studies?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare study designs (e.g., dosage, exposure duration, model systems) using tools like PRISMA guidelines .
  • Statistical Reconciliation : Apply multivariate regression to identify confounding variables (e.g., purity differences, solvent effects).
  • Experimental Replication : Reproduce conflicting studies under standardized conditions, adhering to protocols from Analytical Chemistry for method validation .

Q. What strategies optimize the purification of this compound from complex lipid mixtures?

  • Methodological Answer :

  • Chromatographic Techniques : Use reverse-phase HPLC with C18 columns and isocratic elution (acetonitrile/water with 0.1% formic acid) to separate cis/trans isomers.
  • Crystallization : Recrystallize in acetone at low temperatures to enhance purity.
  • Quality Control : Validate purity via gas chromatography (GC-FID) with >98% purity thresholds .

Data Presentation Guidelines

  • Tables : Include spectral data (e.g., NMR shifts, MS peaks) in tabular form for cross-study comparisons .
  • Supplemental Materials : Archive raw datasets (e.g., chromatograms, dose-response curves) in repositories like Figshare, citing them in the main text .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.